molecular formula C10H19FN2O2 B2370877 Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate CAS No. 1240595-05-4

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate

Cat. No.: B2370877
CAS No.: 1240595-05-4
M. Wt: 218.272
InChI Key: WRGHYGKAWWZCLN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate is a fluorinated piperazine derivative widely utilized as a key intermediate in medicinal chemistry. The compound features a piperazine ring substituted with a fluoromethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the fluoromethyl moiety introduces electron-withdrawing effects and metabolic resistance, making it valuable in drug discovery pipelines. Its structural versatility allows for further functionalization, enabling applications in kinase inhibitors, protease modulators, and targeted covalent inhibitors .

Properties

IUPAC Name

tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGHYGKAWWZCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl piperazine-1-carboxylate with a fluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while deprotection results in the free piperazine compound .

Scientific Research Applications

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Substituent Effects on Reactivity and Bioactivity

Piperazine derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic nature. Below is a comparative analysis of structurally analogous compounds:

Fluorinated Substituents
  • Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate (CAS: 1240621-52-6):
    • The difluoromethyl group introduces stronger electron-withdrawing effects compared to fluoromethyl, enhancing metabolic stability and lipophilicity. This compound is often used in CNS-targeting drugs due to improved blood-brain barrier penetration .
  • Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS: 501126-13-2):
    • Fluorine at the pyridine ring alters aromatic electron density, improving binding affinity to kinases (e.g., EGFR inhibitors). The pyridinyl group facilitates π-π stacking interactions in target proteins .
Aromatic and Heterocyclic Substituents
  • Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate :
    • The nitro group acts as a strong electron-withdrawing substituent, enabling facile reduction to amines for further functionalization. This compound serves as a precursor in antimalarial and anticancer agents .
  • Tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate :
    • The triazole moiety enhances hydrogen-bonding capacity, improving solubility and target engagement in antifungal and antiviral therapies .
Aliphatic and Carbonyl Substituents
  • Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate: A carbonyl linker increases conformational flexibility, allowing for optimal pharmacophore alignment in urea-based inhibitors (e.g., kinase modulators) .
  • Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 840491-84-1):
    • The formyl group enables Schiff base formation for covalent inhibitor design, while the trifluoromethyl group enhances hydrophobic interactions in enzyme active sites .

Physical and Chemical Properties

Compound Name Molecular Weight Key Properties Applications Reference
Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate 219.26 LogP: 1.8; m.p. 98–100°C Intermediate for covalent inhibitors
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate 236.26 LogP: 2.1; m.p. 85–87°C CNS drug candidates
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 295.33 LogP: 2.3; Soluble in DMSO Kinase inhibitors
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate 307.34 LogP: 2.5; Crystalline solid Anticancer precursors

Biological Activity

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}F1_{1}N1_{1}O2_{2}
  • Molecular Weight : 227.25 g/mol
  • CAS Number : 1240595-05-4

The compound features a piperazine ring substituted with a tert-butyl group and a fluoromethyl group, which contribute to its unique chemical reactivity and biological interactions.

This compound exhibits its biological effects through interactions with various molecular targets:

  • Enzyme Inhibition : The fluoromethyl group allows for hydrogen bonding interactions with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity, influencing pathways involved in cell signaling and proliferation.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rise of antibiotic-resistant strains.

Bacterial Strain Activity
Staphylococcus aureusActive against methicillin-resistant strains
Escherichia coliModerate activity
Pseudomonas aeruginosaLimited activity

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promise in inhibiting cell growth in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cancer Cell Line IC50_{50} (µM)
HeLa (cervical cancer)25.4
MCF-7 (breast cancer)30.1
A549 (lung cancer)22.8

Case Studies

  • Antimicrobial Screening : A study screened a library of compounds against clinical isolates of drug-resistant bacteria. This compound was identified as a lead candidate due to its significant antibacterial activity, particularly against MRSA strains .
  • Anticancer Efficacy : In vitro studies using MTT assays demonstrated that the compound effectively reduced cell viability in HeLa cells, with an IC50_{50} value indicating potent activity . Further studies are required to elucidate the exact mechanisms involved.

Research Applications

The compound's unique structure makes it a valuable candidate for further research in several areas:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new drug formulations.
  • Pharmaceutical Research : Ongoing studies aim to optimize its structure for enhanced efficacy and reduced toxicity.

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